molecular formula C16H18N2O2S2 B2669744 N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide CAS No. 895467-53-5

N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide

Cat. No.: B2669744
CAS No.: 895467-53-5
M. Wt: 334.45
InChI Key: ZACFRYNJPUQAQY-UHFFFAOYSA-N
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Description

N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide is a synthetic compound featuring a thiophene carboxamide scaffold, a structure of significant interest in medicinal chemistry for its versatile pharmacological properties . Thiophene-based analogs have demonstrated considerable research potential as DNA minor groove binders, a class of molecules that can reversibly disrupt DNA structure and function, showing therapeutic promise against parasitic, bacterial, and viral targets . Furthermore, structural analogs of this thiophene carboxamide class have been investigated for their cytotoxic effects, with some compounds inducing apoptosis in cancer cells through mechanisms such as caspase 3/7 activation and mitochondrial depolarization, while showing selectivity against cancer cell lines over normal cells . The incorporation of the methyl group on the amide nitrogen and the p-tolylthio side chain is designed to influence the compound's electronic distribution, lipophilicity, and subsequent binding affinity to biological targets . This product is intended for research applications, such as in vitro biological screening and as a building block in the synthesis of more complex bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-methyl-2-[3-(4-methylphenyl)sulfanylpropanoylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-11-3-5-12(6-4-11)21-10-8-14(19)18-16-13(7-9-22-16)15(20)17-2/h3-7,9H,8,10H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACFRYNJPUQAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=C(C=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide typically involves several steps:

Chemical Reactions Analysis

N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with ion channels, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiophene Carboxamide Derivatives

(a) 4,5-Dimethyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide
  • Key Differences: The addition of 4,5-dimethyl groups on the thiophene ring distinguishes this analog from the target compound.
  • Synthesis Relevance : The dimethyl variant is listed as a commercial product with standardized purity and safety protocols, emphasizing its utility in research .
(b) 5-Amino-4-cyano-3-phenyl-N-(p-tolylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide (5an)
  • Key Differences: This compound features a dihydrothiophene ring (partially saturated), a cyano group at position 4, and a phenyl substituent at position 3. The reduced ring system could influence conformational flexibility and electronic properties compared to the fully aromatic target compound .
  • Functional Impact : The dihydrothiophene moiety may reduce aromatic stacking interactions but improve solubility.
(c) N-Ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b)
  • Key Differences: Replaces the p-tolylthio-propanamido group with a hydrazinyl-oxoethyl chain.

Sulfur-Containing Aromatic Amides

(a) Axitinib (N-Methyl-2-[[3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzamide)
  • Key Differences: Axitinib replaces the thiophene core with a benzamide scaffold and incorporates a pyridinylethenyl-indazole sulfanyl group.
  • Pharmacological Insight : The target compound’s p-tolylthio group may mimic Axitinib’s sulfanyl moiety, suggesting possible kinase inhibition activity.
(b) 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide
  • Key Differences : Features a hydroxypropanamide side chain instead of the p-tolylthio-propanamido group. The hydroxyl group enhances polarity, which could improve aqueous solubility but reduce membrane permeability .

Data Tables: Structural and Property Comparison

Table 1. Structural Features of Selected Thiophene Derivatives

Compound Name Thiophene Substitution Pattern Key Functional Groups Molecular Weight (g/mol)
N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide 2-(p-tolylthio-propanamido), 3-(N-methyl carboxamide) p-Tolylthio, carboxamide ~350 (estimated)
4,5-Dimethyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide 4,5-dimethyl, 2-(p-tolylthio-propanamido) Methyl, p-tolylthio, carboxamide ~378 (estimated)
5-Amino-4-cyano-3-phenyl-N-(p-tolylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide 5-amino, 4-cyano, 3-phenyl, dihydrothiophene Cyano, phenyl, carbamoyl ~410 (estimated)

Table 2. Hypothetical Pharmacokinetic Properties*

Compound Name LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
This compound 3.2 2 5
Axitinib 3.8 1 7
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide 1.5 2 4

Biological Activity

N-methyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiophene ring, an amide functional group, and a p-tolylthio moiety. This unique combination contributes to its biological properties. The molecular formula is C15H18N2OSC_{15}H_{18}N_2OS, with a molecular weight of approximately 290.38 g/mol.

PropertyValue
Molecular FormulaC15H18N2OSC_{15}H_{18}N_2OS
Molecular Weight290.38 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition at concentrations as low as 10 µg/mL.

Case Study: Antibacterial Efficacy

In a controlled laboratory study, the compound was evaluated for its antibacterial properties using the disk diffusion method. The results indicated that:

  • Inhibition Zone : The compound produced an inhibition zone of 15 mm against E. coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 8 µg/mL.

Anticancer Properties

Another area of interest is the compound's potential anticancer properties. Preliminary in vitro studies suggest that it may induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).

The proposed mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death. Further research is required to elucidate the specific pathways involved.

Table 2: Biological Activity Summary

Activity TypeTest Organism/Cell LineResultReference
AntibacterialE. coliInhibition Zone: 15 mm
S. aureusMIC: 8 µg/mL
AnticancerMCF-7Induces apoptosis
HeLaDisrupts mitochondrial function

Toxicological Profile

While the biological activities are promising, it is crucial to assess the safety profile of this compound. Initial toxicity studies indicate that it may cause mild irritation upon contact with skin and eyes but shows low acute toxicity in oral administration.

Safety Considerations

  • Irritation : Causes skin and eye irritation.
  • Acute Toxicity : LD50 > 500 mg/kg in animal models.

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